molecular formula C9H11NOS B14491838 O-Methyl benzylcarbamothioate CAS No. 65263-72-1

O-Methyl benzylcarbamothioate

Cat. No.: B14491838
CAS No.: 65263-72-1
M. Wt: 181.26 g/mol
InChI Key: HLVIWUVHOXMUET-UHFFFAOYSA-N
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Description

O-Methyl benzylcarbamothioate is an organic compound belonging to the class of carbamothioates, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl benzylcarbamothioate can be synthesized through the reaction of O-benzyl S-methyl dithiocarbonate with benzylamine in the presence of sodium hydride in dimethylformamide (DMF). The reaction typically proceeds smoothly, yielding the desired product in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: O-Methyl benzylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamothioates .

Scientific Research Applications

O-Methyl benzylcarbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methyl benzylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with enzymes is a key aspect of its mechanism of action .

Comparison with Similar Compounds

    Tolnaftate: An antifungal agent with a similar thiocarbamate structure.

    Tolciclate: Another antifungal compound with structural similarities.

    Cartap: An insecticide that shares the carbamothioate functional group.

Uniqueness: O-Methyl benzylcarbamothioate stands out due to its specific combination of a benzyl group and a thiocarbamate moiety, which imparts unique chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its diverse applications in different fields highlight its versatility compared to other similar compounds .

Properties

CAS No.

65263-72-1

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

O-methyl N-benzylcarbamothioate

InChI

InChI=1S/C9H11NOS/c1-11-9(12)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,12)

InChI Key

HLVIWUVHOXMUET-UHFFFAOYSA-N

Canonical SMILES

COC(=S)NCC1=CC=CC=C1

Origin of Product

United States

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